Cas no 89763-93-9 (2-Fluoro-4-(trifluoromethyl)benzaldehyde)

2-Fluoro-4-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by its trifluoromethyl and fluoro substituents on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing nature of the trifluoromethyl and fluoro groups enhances its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. Its high purity and stability make it suitable for precise synthetic applications. The compound’s unique structural features contribute to its utility in designing molecules with tailored electronic and steric properties, facilitating the development of advanced chemical entities.
2-Fluoro-4-(trifluoromethyl)benzaldehyde structure
89763-93-9 structure
Product Name:2-Fluoro-4-(trifluoromethyl)benzaldehyde
CAS No:89763-93-9
MF:C8H4F4O
MW:192.110376358032
MDL:MFCD00061310
CID:91004
PubChem ID:24877663
Update Time:2025-09-19

2-Fluoro-4-(trifluoromethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-4-(trifluoromethyl)benzaldehyde
    • alpha,alpha,alpha,2-Tetrafluoro-p-tolualdehyde
    • Benzaldehyde, 2-fluoro-4-(trifluoromethyl)-
    • C8H4F4O
    • KFEHNXLFIGPWNB-UHFFFAOYSA-N
    • 2-fluoro-4-trifluoromethylbenzaldehyde
    • PubChem4235
    • KSC496E9P
    • a,a,a,2-tetrafluoro-p-tolualdehyde
    • STL554778
    • SBB064507
    • BBL100984
    • CM11984
    • AM62135
    • 2-Fluoro-4-(trifluoromethyl)benzaldehyde (ACI)
    • 4-Trifluoromethyl-2-fluorobenzaldehyde
    • DTXCID60286202
    • 2-fluoro-4-trifluoromethyl-benzaldehyde
    • 89763-93-9
    • (2-fluoro-4-trifluoromethyl-phenyl)-methanone
    • 2-Fluoro-4-(trifluoromethyl)benzaldehyde, 98%
    • SCHEMBL153434
    • DB-330331
    • DTXSID10335113
    • 4-(1,1,1-trifluoromethyl)-2-fluoro-benzaldehyde
    • MFCD00061310
    • NS00122808
    • 2-fluoro4-(trifluoromethyl)benzaldehyde
    • EN300-316816
    • LZZLSNCSDREAOY-UHFFFAOYSA-N
    • DB-021069
    • AKOS005256321
    • PS-8341
    • SY016854
    • AC-3849
    • CS-W007958
    • Z1203162009
    • J-509390
    • MDL: MFCD00061310
    • Inchi: 1S/C8H4F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H
    • InChI Key: KFEHNXLFIGPWNB-UHFFFAOYSA-N
    • SMILES: O=CC1C(F)=CC(C(F)(F)F)=CC=1
    • BRN: 7703632

Computed Properties

  • Exact Mass: 192.02000
  • Monoisotopic Mass: 192.019828
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: liquid
  • Density: 1.41 g/mL at 25 °C(lit.)
  • Boiling Point: 118-119 °C(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.45(lit.)
  • PSA: 17.07000
  • LogP: 2.65700
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

2-Fluoro-4-(trifluoromethyl)benzaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT

2-Fluoro-4-(trifluoromethyl)benzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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2-Fluoro-4-(trifluoromethyl)benzaldehyde Production Method

Production Method 1

Reaction Conditions
Reference
Selective monoamine oxidase inhibitors. Compounds derived from phenethylamine and 1-phenoxy-2-aminopropane
Kumar, Yatendra; Florvall, Lennart; Ask, Anna Lena; Ross, Svante B.; Holm, Anne Charlotte; et al, Acta Pharmaceutica Suecica, 1983, 20(5), 349-64

Production Method 2

Reaction Conditions
1.1 Reagents: Fluorine Solvents: Acetonitrile ;  0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, 0 °C
Reference
Elemental Fluorine. Part 21. Direct Fluorination of Benzaldehyde Derivatives
Chambers, Richard D.; Sandford, Graham; Trmcic, Jelena; Okazoe, Takashi, Organic Process Research & Development, 2008, 12(2), 339-344

2-Fluoro-4-(trifluoromethyl)benzaldehyde Raw materials

2-Fluoro-4-(trifluoromethyl)benzaldehyde Preparation Products

2-Fluoro-4-(trifluoromethyl)benzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:89763-93-9)2-Fluoro-4-(trifluoromethyl)benzaldehyde
Order Number:A21278
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):190.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-4-(trifluoromethyl)benzaldehyde

2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS No. 89763-93-9): A Comprehensive Overview

2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS No. 89763-93-9) is a versatile organic compound with a unique combination of fluorine and trifluoromethyl functionalities. This compound has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the fluorine and trifluoromethyl groups imparts distinct chemical and physical properties, making it a valuable building block for the synthesis of more complex molecules.

The molecular structure of 2-Fluoro-4-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 4-position. The aldehyde functional group at the 1-position further enhances its reactivity and utility in synthetic transformations. The combination of these substituents results in a molecule with high electron-withdrawing properties, which can influence the reactivity and stability of the compound in various chemical reactions.

In the pharmaceutical industry, 2-Fluoro-4-(trifluoromethyl)benzaldehyde has been explored as an intermediate in the synthesis of drugs targeting specific biological pathways. For instance, recent studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in cancer progression and inflammatory diseases. The fluorine and trifluoromethyl groups contribute to the enhanced binding affinity and selectivity of these derivatives, making them promising candidates for drug development.

In addition to its pharmaceutical applications, 2-Fluoro-4-(trifluoromethyl)benzaldehyde has also found use in the development of agrochemicals. Its unique chemical properties make it suitable for the synthesis of herbicides and pesticides with improved efficacy and reduced environmental impact. Research has demonstrated that compounds derived from this aldehyde can effectively control various plant pathogens while minimizing toxicity to non-target organisms.

The material science community has also shown interest in 2-Fluoro-4-(trifluoromethyl)benzaldehyde. The presence of fluorine and trifluoromethyl groups can significantly influence the physical properties of polymers and other materials. For example, incorporating this compound into polymer chains can enhance their thermal stability, mechanical strength, and resistance to chemical degradation. These properties make such materials suitable for use in high-performance applications, such as coatings, adhesives, and electronic devices.

Synthetic methods for preparing 2-Fluoro-4-(trifluoromethyl)benzaldehyde have been extensively studied to optimize yield and purity. One common approach involves the reaction of 2-fluoro-4-trifluoromethyltoluene with an oxidizing agent such as potassium permanganate or sodium hypochlorite. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes, utilizing catalysts that reduce waste generation and energy consumption.

The safety profile of 2-Fluoro-4-(trifluoromethyl)benzaldehyde is an important consideration for its industrial use. While it is not classified as a hazardous material, proper handling procedures should be followed to ensure worker safety and environmental protection. This includes using appropriate personal protective equipment (PPE), storing the compound in well-ventilated areas, and disposing of waste according to local regulations.

In conclusion, 2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS No. 89763-93-9) is a multifunctional organic compound with a wide range of applications across various industries. Its unique chemical structure makes it an attractive building block for the synthesis of advanced materials and pharmaceuticals. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89763-93-9)2-Fluoro-4-(trifluoromethyl)benzaldehyde
A21278
Purity:99%
Quantity:100g
Price ($):190.0
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